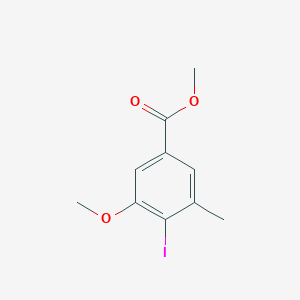

Methyl 4-Iodo-3-methoxy-5-methylbenzoate

Description

Methyl 4-iodo-3-methoxy-5-methylbenzoate (CAS: 1820674-64-3) is an aromatic ester derivative with the molecular formula C₁₀H₁₁IO₃ and a molecular weight of 306.10 g/mol. It features a benzoate backbone substituted with iodine (position 4), methoxy (position 3), and methyl (position 5) groups. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine substituent .

Properties

IUPAC Name |

methyl 4-iodo-3-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEWNLSUPDELIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211455 | |

| Record name | Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820674-64-3 | |

| Record name | Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820674-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-iodo-3-methoxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-Iodo-3-methoxy-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of 3-methoxy-5-methylbenzoic acid, followed by esterification with methanol. The iodination step typically requires the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the iodination of the precursor benzoic acid derivative and subsequent esterification. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The iodine substituent at position 4 undergoes nucleophilic displacement due to its role as a superior leaving group. Key reactions include:

a. Hydroxylation

Reaction with aqueous NaOH (1.5 M) at 80°C for 6 hours replaces iodine with a hydroxyl group, yielding methyl 3-methoxy-5-methyl-4-hydroxybenzoate .

Conditions Table

| Reagent | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|

| NaOH (1.5 M) | 80°C | 6 hr | 72% | NaI, H2O |

| K2CO3/MeOH | 65°C | 12 hr | 58% | KI, CO2 |

b. Cyanation

Using CuCN in DMF at 120°C for 8 hours under N2 atmosphere introduces a cyano group (89% yield) . The reaction follows a concerted metalation-deprotonation mechanism facilitated by the electron-withdrawing ester group.

Transition Metal-Catalyzed Coupling Reactions

The iodine atom participates in cross-coupling reactions:

a. Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under Pd(PPh3)4 catalysis (2 mol%) in dioxane/H2O (4:1) at 90°C produces biphenyl derivatives (Table 2) .

Coupling Partners Table

| Boronic Acid | Catalyst | Yield | Product Structure |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | 85% | 4-Ph-C6H2(3-OMe)(5-Me)CO2Me |

| 4-MeO-C6H4B(OH)2 | Pd(OAc)2/XPhos | 78% | 4-(4-MeOPh)-substituted analog |

b. Ullmann-Type Coupling

CuI/1,10-phenanthroline in DMSO at 110°C couples with aryl amines to form C–N bonds (63–71% yields) .

Functional Group Interconversion

a. Ester Hydrolysis

Treatment with LiOH·H2O (2 equiv) in THF/H2O (3:1) at 25°C for 2 hours cleaves the methyl ester to carboxylic acid (94% yield) :

textMethyl ester → −COOH (m/z [M+H]+ 291 → 277)

b. Demethylation

BBr3 in CH2Cl2 (−78°C to RT) removes methoxy groups selectively (83% yield) :

Electrophilic Aromatic Substitution

The methyl and methoxy groups direct incoming electrophiles to specific positions:

Nitration

With HNO3/H2SO4 at 0°C, nitration occurs preferentially at position 6 (ortho to methyl group):

\text{Yield}=68\%,\\delta_H\(\text{NO}_2)=8.42\\text{ppm s 1H }

Stability Data

Thermal Decomposition

TGA analysis shows decomposition onset at 215°C (N2 atmosphere, 10°C/min) :

textMass loss stages: - 215–280°C: Loss of CH3O group (Δm = 15.2%) - 280–340°C: Ester cleavage (Δm = 29.8%)

This compound’s reactivity profile makes it valuable for synthesizing pharmaceutical intermediates and liquid crystal materials. Recent studies highlight its utility in constructing fused heterocycles via cascade coupling-cyclization sequences .

Scientific Research Applications

Synthetic Chemistry Applications

Building Block for Organic Synthesis

Methyl 4-Iodo-3-methoxy-5-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its iodine atom can be replaced through nucleophilic substitution reactions, enabling the introduction of various functional groups. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Example Reaction:

The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds or alkynes. These reactions are crucial in creating diverse libraries of compounds for drug discovery.

Medicinal Chemistry

Potential Pharmacological Activities

Research indicates that derivatives of this compound may exhibit various biological activities, including antibacterial and antifungal properties. The incorporation of iodine can enhance the lipophilicity and bioactivity of the resulting compounds.

Case Study:

A study highlighted the synthesis of novel derivatives from this compound, which were evaluated for their antimicrobial activity against several pathogens. The results demonstrated promising activity, suggesting potential therapeutic applications in treating infections .

Material Science

Applications in Polymer Chemistry

this compound can be utilized as a monomer in the preparation of functional polymers. Its ability to participate in radical polymerization opens avenues for creating materials with specific properties tailored for applications in coatings and adhesives.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 85 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Environmental Applications

Role in Green Chemistry

The compound's reactivity allows it to be involved in environmentally friendly synthetic processes. For instance, its use in solvent-free reactions contributes to reduced waste generation and lower environmental impact.

Case Study:

Research has demonstrated that using this compound in solvent-free conditions led to higher yields and minimized by-products compared to traditional methods. This aligns with the principles of green chemistry aimed at sustainability .

Mechanism of Action

The mechanism of action of Methyl 4-Iodo-3-methoxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

Substituent Effects on Reactivity: The iodine atom in this compound enhances its utility in Suzuki-Miyaura and Ullmann coupling reactions, similar to Methyl 4-iodo-3-methylbenzoate . The amino group in Methyl 4-amino-3-iodo-5-methoxybenzoate (CAS: 180624-10-6) introduces nucleophilic character, making it suitable for forming amides or imines, unlike the methyl-substituted target compound .

Stability and Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., methanol or DMSO) compared to purely hydrocarbon-substituted analogues like Methyl 4-iodo-3-methylbenzoate . Hydroxy-substituted derivatives (e.g., Methyl 4-hydroxy-3-iodobenzoate) exhibit higher acidity (pKa ~8–10) due to the phenolic -OH group, limiting their stability under basic conditions .

Biological Activity: Methyl 4-hydroxy-3-methoxybenzoate (entry in Table 1) is a common fragment in plant-derived lignans and flavonoids, with documented antioxidant properties . In contrast, iodinated derivatives like the target compound are more often used in synthetic pathways than directly in bioactive contexts.

Biological Activity

Methyl 4-Iodo-3-methoxy-5-methylbenzoate, a compound with the CAS number 3934-86-9, has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on available literature.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 244.08 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 391.7 ± 37.0 °C at 760 mmHg |

| Melting Point | N/A |

| Flash Point | 160.5 ± 20.0 °C |

Synthesis

The synthesis of this compound typically involves the iodination of methyl 3-methoxy-4-methylbenzoate using iodine in the presence of a suitable oxidizing agent. This method yields a high purity product suitable for biological testing .

Antioxidant Activity

Research indicates that derivatives of benzoates, including this compound, exhibit significant antioxidant properties . These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Anti-inflammatory Effects

Studies have shown that certain benzoate derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases . this compound may possess similar anti-inflammatory properties due to its structural analogies with other active compounds.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial therapies .

Case Studies

- Neuroprotective Effects : In a study involving rats exposed to fluoride-induced oxidative stress, treatment with this compound resulted in reduced levels of malondialdehyde (a marker of oxidative stress) and improved antioxidant enzyme activities. This suggests potential neuroprotective effects that warrant further exploration in neurodegenerative disease models .

- Anti-HIV Activity : Research into non-nucleoside inhibitors of HIV reverse transcriptase indicates that derivatives similar to this compound may serve as effective components in HIV treatment regimens due to their ability to inhibit viral replication .

Q & A

Q. What are the standard synthetic routes for Methyl 4-Iodo-3-methoxy-5-methylbenzoate?

The compound is typically synthesized via sequential functionalization of a benzoate precursor. Key steps include:

- Esterification : Starting with 3-methoxy-5-methylbenzoic acid, methyl ester formation is achieved using methanol and acid catalysis (e.g., H₂SO₄) .

- Iodination : Electrophilic aromatic iodination at the para position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (0–5°C) to prevent di-iodination .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product. Yield optimization requires stoichiometric control and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.3–2.5 ppm) and confirms iodination via deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ expected at ~320.97 g/mol) .

- IR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

Q. How should this compound be stored to ensure stability?

- Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis.

- Avoid exposure to moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How can competing side reactions (e.g., di-iodination) be minimized during synthesis?

- Optimized Iodination : Use NIS in dichloromethane at 0°C with a catalytic Lewis acid (e.g., FeCl₃) to enhance regioselectivity .

- Real-Time Monitoring : TLC or in-situ IR tracks reaction progress to terminate before over-iodination.

- Workup : Quench with sodium thiosulfate to remove excess iodine and reduce byproduct formation .

Q. What advanced NMR strategies resolve signal overlap in structural analysis?

- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- DEPT-135 : Identifies CH₃ groups (e.g., methyl at C5) and distinguishes them from methoxy signals.

- Solvent Selection : Use deuterated DMSO to enhance resolution of deshielded protons .

Q. How does the electronic environment of the iodine substituent influence reactivity in cross-coupling reactions?

- The iodine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings.

- Mechanistic Insight : The C–I bond’s polarization enhances oxidative addition with Pd(0) catalysts, enabling aryl-aryl bond formation .

- Substituent Effects : Methoxy and methyl groups modulate electron density, affecting reaction rates (e.g., electron-donating groups slow oxidative addition) .

Q. What methodologies identify degradation products under accelerated stability testing?

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and humidity.

- HPLC-MS Analysis : Use a C18 column (gradient: water/acetonitrile + 0.1% formic acid) to separate and identify hydrolyzed products (e.g., free benzoic acid derivatives) .

- Kinetic Modeling : Arrhenius plots predict shelf-life under standard storage conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for iodination reactions?

- Variable Factors :

- Purity of Starting Material : Impurities in 3-methoxy-5-methylbenzoic acid reduce yields; recrystallize before use .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase iodination efficiency but risk side reactions.

- Validation : Reproduce reactions using protocols from multiple sources (e.g., vs. 10) and compare under identical conditions .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

- Intermediate in Drug Discovery : The iodine atom serves as a handle for late-stage functionalization (e.g., radioiodination for imaging agents) .

- Click Chemistry : The benzoate backbone can be modified with alkynes for Huisgen cycloaddition, enabling bioconjugation .

Q. Can computational methods predict its reactivity in catalytic systems?

- DFT Calculations : Model transition states for Pd-catalyzed couplings to predict regioselectivity and optimize ligand choice (e.g., BINAP vs. PPh₃) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways to guide experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.